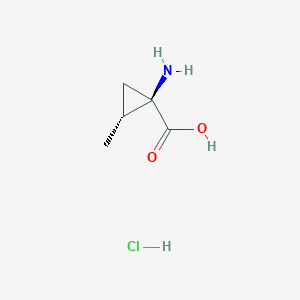
methyl 2-hydroxy-4-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate, also known as methyl 2-hydroxy-4-trifluoromethoxybenzoate, is a compound commonly used in synthetic organic chemistry. It has a variety of uses, from the synthesis of pharmaceuticals to the production of agrochemicals. This compound is an important building block in many synthetic pathways, and is of particular interest due to its ability to be used in a variety of different applications. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers, such as polyurethanes and polyesters. In addition, it is used as an intermediate in the synthesis of a variety of other compounds, such as amino acids and peptides.
Wirkmechanismus
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is an important building block in many synthetic pathways. It can be used in a variety of different reactions, such as nucleophilic substitution, Michael addition, and Diels-Alder reactions. In addition, it can be used as a catalyst in a variety of different reactions, such as the Knoevenagel condensation and the Stetter reaction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and there is no evidence to suggest that it is a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is a versatile building block for organic synthesis. Its reactivity and solubility make it an ideal starting material for a variety of synthetic pathways. It is also relatively inexpensive, making it an attractive option for many synthetic chemists. However, it is important to note that this compound is not particularly stable, and should be handled with care.
Zukünftige Richtungen
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate has a wide range of potential applications in the field of synthetic organic chemistry. Future research could focus on the development of new synthetic pathways using this compound as a starting material. In addition, further research could be conducted to explore the potential uses of this compound as a catalyst in a variety of different reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Synthesemethoden
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate can be synthesized by treating 4-trifluoromethoxybenzoic acid with methyl 2-hydroxy-4-(trifluoromethoxy)benzoatemagnesium chloride. This reaction proceeds in the presence of a base, such as potassium carbonate, and yields the desired product in high yield. Another method for the synthesis of this compound 2-hydroxy-4-(trifluoromethoxy)benzoate involves the reaction of 4-trifluoromethoxybenzaldehyde with dithis compound sulfate in the presence of a base, such as potassium carbonate, and yields the desired product in high yield.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKUBACAFWPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)

![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)

amine hydrochloride](/img/structure/B6602499.png)
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)
